(1-Methylpiperidin-4-yl) 4-ethoxybenzoate
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Overview
Description
(1-Methylpiperidin-4-yl) 4-ethoxybenzoate is a chemical compound with the molecular formula C15H21NO3 It is an ester derivative of 4-ethoxybenzoic acid and 1-methylpiperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-4-yl) 4-ethoxybenzoate typically involves the esterification of 4-ethoxybenzoic acid with 1-methylpiperidine. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(1-Methylpiperidin-4-yl) 4-ethoxybenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-ethoxybenzoic acid and 1-methylpiperidine.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide in aqueous solution.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 4-ethoxybenzoic acid and 1-methylpiperidine.
Oxidation: Corresponding ketones or carboxylic acids.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1-Methylpiperidin-4-yl) 4-ethoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the interaction of esters with biological systems.
Industrial Applications: It serves as a precursor for the synthesis of more complex organic molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of (1-Methylpiperidin-4-yl) 4-ethoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing 4-ethoxybenzoic acid and 1-methylpiperidine. These products can then interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1-Methylpiperidin-4-yl) 4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
(1-Methylpiperidin-4-yl) 4-hydroxybenzoate: Contains a hydroxy group instead of an ethoxy group.
(1-Methylpiperidin-4-yl) 4-chlorobenzoate: Features a chlorine atom in place of the ethoxy group.
Uniqueness
(1-Methylpiperidin-4-yl) 4-ethoxybenzoate is unique due to its specific ester linkage and the presence of both piperidine and ethoxybenzoate moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
102698-52-2 |
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Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 4-ethoxybenzoate |
InChI |
InChI=1S/C15H21NO3/c1-3-18-13-6-4-12(5-7-13)15(17)19-14-8-10-16(2)11-9-14/h4-7,14H,3,8-11H2,1-2H3 |
InChI Key |
NLNRFKWXAJZLTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2CCN(CC2)C |
Origin of Product |
United States |
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